(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol
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Overview
Description
The compound (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol is a complex organic molecule characterized by its unique stereochemistry and functional groups It features a hydroxymethyl group, a 4-methylphenylsulfanyl group, and multiple hydroxyl groups attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol typically involves multi-step organic reactions. One common synthetic route includes the protection of hydroxyl groups, followed by the introduction of the 4-methylphenylsulfanyl group through nucleophilic substitution. Deprotection of the hydroxyl groups yields the final compound. Reaction conditions often involve the use of protecting groups, such as acetals or silyl ethers, and reagents like sodium hydride or lithium aluminum hydride for reduction steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the 4-methylphenylsulfanyl group, yielding a simpler oxane derivative.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, carboxylates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while nucleophilic substitution of hydroxyl groups forms ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions. Its multiple hydroxyl groups allow for hydrogen bonding, making it a useful tool for investigating the mechanisms of glycosidases and other carbohydrate-processing enzymes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the 4-methylphenylsulfanyl group could yield compounds with antimicrobial or anticancer properties.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The 4-methylphenylsulfanyl group can enhance binding affinity to certain molecular targets, while the hydroxyl groups facilitate interactions with polar residues.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxane derivatives with different substituents, such as:
- (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol
- (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-chlorophenyl)sulfanyloxane-3,4,5-triol
Uniqueness
The uniqueness of (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol lies in its specific stereochemistry and the presence of the 4-methylphenylsulfanyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H18O5S |
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Molecular Weight |
286.35 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)18-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12+,13-/m1/s1 |
InChI Key |
IQCLIQLFPVKINX-NAWOPXAZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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